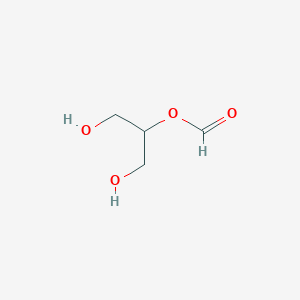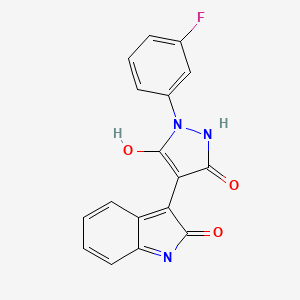![molecular formula C22H36O3 B10773149 [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773149.png)
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate is a complex organic compound. It belongs to a class of chemicals known as bicyclic acetates. This compound has intriguing properties due to its unique molecular structure, which comprises multiple chiral centers and double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate, the following steps are typically involved:
Starting Materials: : The synthesis often begins with basic organic molecules such as cyclopentadiene and isoprene derivatives.
Formation of Bicyclic Structure: : The bicyclic core can be constructed through a Diels-Alder reaction, a [4+2] cycloaddition that forms the bicyclo[10.2.1] structure.
Oxidation and Acetylation: : The hydroxyl group is then oxidized and subsequently acetylated to form the acetate ester. Common reagents include acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrially, the production can be scaled up using similar synthetic routes, optimized for efficiency and yield. Continuous flow reactors and catalytic processes may be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form corresponding oxides, utilizing oxidizing agents such as potassium permanganate.
Reduction: : Reduction can lead to the removal of oxygen functionalities, using reducing agents like lithium aluminum hydride.
Substitution: : The acetate group can be substituted by nucleophiles (like hydroxide ions) to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Hydroxide ions in aqueous solution, under mild heating.
Major Products
Oxidation Products: : Bicyclic ketones or carboxylic acids.
Reduction Products: : Bicyclic alcohols.
Substitution Products: : Bicyclic alcohols with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a model substrate in studies of stereochemistry and reaction mechanisms.
Biology
Its derivatives have been explored for potential biological activities, such as antifungal or antibacterial properties.
Medicine
Some analogs are investigated for pharmaceutical applications due to their complex structure and potential bioactivity.
Industry
In industry, it might serve as a building block in the synthesis of advanced materials, including polymers and nanostructures.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, influencing biological pathways. Its unique structure allows for selective binding, which could lead to inhibition or activation of target molecules. The pathways involved often depend on the nature of the substituents and the specific application being studied.
Comparación Con Compuestos Similares
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate can be compared with other bicyclic acetates like camphor and borneol:
Camphor: : Less complex structure, widely used in medicinal applications.
Borneol: : Similar bicyclic structure, but different functional groups, used in traditional medicine and as a flavoring agent.
Similar Compounds
Camphor
Borneol
Fenchone
These comparisons highlight the uniqueness of [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[102
Propiedades
Fórmula molecular |
C22H36O3 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12-/t20-,21-,22?/m1/s1 |
Clave InChI |
HVBACKJYWZTKCA-OVLSTOOUSA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C\CC2(CC[C@@](O2)([C@@H](CC1)OC(=O)C)C)C(C)C)/C |
SMILES canónico |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773069.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
![[(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773079.png)

![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
![6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B10773117.png)


![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid](/img/structure/B10773153.png)

![4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10773170.png)
![(3alpha,5beta,12alpha,17xi)-3-hydroxy-21-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]pregnan-12-yl (2S)-2-methylbutanoate](/img/structure/B10773171.png)
